(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl sulfonyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling with Methoxypyridine: The final step involves coupling the piperidine derivative with a methoxypyridine moiety under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl sulfonyl group and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-((4-Methylphenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-((4-Bromophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-16(3-2-10-20-17)18(22)21-11-8-15(9-12-21)26(23,24)14-6-4-13(19)5-7-14/h2-7,10,15H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPCABSMUGPDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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